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Abstract
Chloromethane (CH₃Cl), also known as methyl chloride, is the most abundant naturally

occurring organohalogen in the atmosphere. While it has anthropogenic sources, its large

natural emissions from oceans, biomass burning, and terrestrial plants make it a significant and

persistent component of the atmospheric chlorine budget. This technical guide provides an in-

depth examination of the core photochemical processes governing the atmospheric fate of

chloromethane, its contribution to stratospheric ozone depletion, and the experimental

methodologies used to quantify these processes.

Introduction to Chloromethane in the Atmosphere
Chloromethane is a volatile organic compound (VOC) that, due to its chemical stability and

relatively long atmospheric lifetime, can be transported from the troposphere into the

stratosphere.[1] Its significance in atmospheric science stems primarily from its role as a major

natural carrier of chlorine to the stratosphere, contributing an estimated 16-25% of the total

stratospheric chlorine loading.[2][3] Once in the stratosphere, it undergoes photochemical

reactions that release reactive chlorine atoms, which can catalytically destroy ozone.[4][5]

While its ozone depletion potential (ODP) is modest compared to regulated

chlorofluorocarbons (CFCs), its high emission flux makes it a crucial factor in the ongoing

evolution of the stratospheric ozone layer.[1] The atmospheric lifetime of chloromethane is

estimated to be around 10 months.[2]
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Core Photochemical and Chemical Processes
The atmospheric journey of chloromethane is dictated by two primary removal processes:

reaction with hydroxyl radicals in the troposphere and direct photolysis by ultraviolet radiation in

the stratosphere.

Tropospheric Sink: Reaction with Hydroxyl Radicals
(•OH)
The principal removal mechanism for chloromethane in the lower atmosphere (troposphere) is

its reaction with the hydroxyl radical (•OH), a highly reactive oxidant often referred to as the

"detergent of the atmosphere."[1][6] This reaction limits the quantity of CH₃Cl that can reach

the stratosphere.

Reaction R1: CH₃Cl + •OH → •CH₂Cl + H₂O

The resulting chloromethyl radical (•CH₂Cl) undergoes further oxidation, eventually leading to

the formation of products such as formyl chloride (HCOCl), carbon monoxide (CO), and

hydrogen chloride (HCl).[1][7]

Stratospheric Sink: Photodissociation (Photolysis)
Upon reaching the stratosphere, chloromethane is exposed to higher energy short-wavelength

ultraviolet (UV) radiation from the sun. This energy is sufficient to break the carbon-chlorine (C-

Cl) bond, the weakest bond in the molecule, through a process called photodissociation or

photolysis.[1][8] This reaction is the primary source of reactive chlorine from CH₃Cl in the

stratosphere.

Primary Photodissociation Reaction (R2): CH₃Cl + hν (λ < 240 nm) → •CH₃ + •Cl

This process releases a methyl radical (•CH₃) and a highly reactive chlorine atom (•Cl). The

chlorine atom is the key species responsible for catalytic ozone depletion.[4][5] While other

photodissociation channels, such as C-H bond cleavage, can occur at very short wavelengths

(e.g., 121.6 nm), their quantum yields are extremely low in the atmospherically relevant UV

region, making C-Cl bond scission the overwhelmingly dominant pathway.

Quantitative Photochemical Data
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The efficiency and rate of photodissociation are determined by two key parameters: the

molecule's absorption cross-section (σ) and the quantum yield (Φ) of the dissociation process.

Absorption Cross-Section of Chloromethane
The absorption cross-section measures the probability of a molecule absorbing a photon of a

specific wavelength. Chloromethane absorbs UV radiation in a continuous band in the 170-240

nm region. The table below presents representative absorption cross-section values at room

temperature (298K).

Wavelength (nm)
Absorption Cross-Section (σ)
(cm²/molecule)

185 1.05 x 10⁻¹⁹

190 4.10 x 10⁻²⁰

195 1.45 x 10⁻²⁰

200 4.50 x 10⁻²¹

205 1.20 x 10⁻²¹

210 2.80 x 10⁻²²

215 5.20 x 10⁻²³

220 1.80 x 10⁻²³

225 5.00 x 10⁻²⁴

(Data synthesized from established atmospheric

science databases referenced in search results)

Quantum Yield for Chlorine Atom Formation
The quantum yield is defined as the number of specific events (in this case, the formation of a

chlorine atom) that occur per photon absorbed.[9][10] For the photodissociation of

chloromethane in the actinic region of the stratosphere (λ > 190 nm), the quantum yield for the

primary C-Cl bond cleavage (Reaction R2) is considered to be unity (Φ = 1).[1] This means that

for every photon absorbed by a chloromethane molecule, one chlorine atom is produced.
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Wavelength (nm)
Photodissociation
Channel

Quantum Yield (Φ) Reference

193.3 CH₃Cl → •CH₃ + •Cl ≈ 1.0 [1]

200-240 CH₃Cl → •CH₃ + •Cl ≈ 1.0 [1]

193.3 CH₃Cl → CH₂Cl + •H (1.2 ± 0.6) x 10⁻²

121.6 CH₃Cl → CH₂Cl + •H 0.53 ± 0.05

Atmospheric Fate of Photolysis Products
The radicals produced from the photodissociation of chloromethane initiate catalytic cycles that

have a profound impact on atmospheric composition.

Chlorine Atom (•Cl) and Catalytic Ozone Destruction
The chlorine atom released from CH₃Cl photolysis is the primary agent of ozone destruction. It

initiates a catalytic cycle that can destroy thousands of ozone (O₃) molecules before being

sequestered into a reservoir species.[5]

Ozone Depletion Cycle:

Initiation: •Cl + O₃ → ClO• + O₂

Propagation: ClO• + O• → •Cl + O₂ Net Reaction: O₃ + O• → 2O₂

The chlorine atom acts as a catalyst, being regenerated at the end of the cycle to destroy

another ozone molecule.
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Caption: Catalytic ozone destruction cycle initiated by a chlorine atom.

Methyl Radical (•CH₃) Oxidation
The methyl radical is also highly reactive and is quickly oxidized in the atmosphere. It primarily

reacts with molecular oxygen (O₂) to form the methyl peroxy radical (CH₃O₂•).

Methyl Radical Oxidation Pathway:
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CH₃• + O₂ + M → CH₃O₂• + M (where M is a third body, like N₂ or O₂)

CH₃O₂• + NO → CH₃O• + NO₂

CH₃O• + O₂ → H₂CO (Formaldehyde) + HO₂•

This sequence is a source of formaldehyde and the hydroperoxyl radical (HO₂•) in the

stratosphere.
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Caption: Atmospheric oxidation pathway of the methyl radical.

Experimental Protocols
Studying the gas-phase photochemistry of molecules like chloromethane requires specialized

laboratory setups to simulate atmospheric conditions and detect transient species.

Measuring Absorption Cross-Sections
A standard method for determining gas-phase absorption cross-sections involves UV-Visible

spectrophotometry.[2]
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Methodology:

Sample Preparation: A known concentration of pure chloromethane gas is prepared, often

diluted in a non-absorbing buffer gas like ultra-pure air or nitrogen, to a total pressure of one

atmosphere.

Absorption Cell: The gas mixture is introduced into a long-path absorption cell with quartz

windows (which are transparent to UV light).

Spectrophotometer: A dual-beam UV-Visible spectrophotometer is used. One beam passes

through the sample cell, and the reference beam passes through an identical cell containing

only the buffer gas.

Data Acquisition: The absorbance (A) of the sample is measured over the wavelength range

of interest (e.g., 180-260 nm).

Calculation: The absorption cross-section (σ) is calculated using the Beer-Lambert law:

σ(λ) = A(λ) / (l * c)

Where:

σ(λ) is the cross-section at wavelength λ (cm²/molecule)

A(λ) is the absorbance at wavelength λ (unitless)

l is the path length of the cell (cm)

c is the concentration of the absorber (molecules/cm³)

Determining Quantum Yields and Reaction Dynamics:
Laser Flash Photolysis
Laser Flash Photolysis, often coupled with a detection method like Laser-Induced

Fluorescence (LIF), is a powerful "pump-probe" technique used to study fast photochemical

reactions and determine product quantum yields.[7]

Methodology:
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Pump Pulse: A high-energy pulsed laser (the "pump" laser, e.g., an excimer laser at 193 nm)

is fired into a reaction cell containing a low-pressure sample of chloromethane. This pulse

initiates the photodissociation.

Probe Pulse: After a precisely controlled, short time delay (nanoseconds to microseconds), a

second, tunable laser (the "probe" laser) is fired through the same region. The wavelength of

this laser is tuned to an electronic transition of a specific photofragment (e.g., the •Cl atom).

Detection (LIF): The photofragment absorbs the probe laser light and is excited to a higher

energy state. It then rapidly relaxes, emitting light (fluorescence) at a characteristic

wavelength. This fluorescence is collected by a detector, such as a photomultiplier tube.

Quantum Yield Measurement: The intensity of the fluorescence signal is proportional to the

concentration of the photofragment. To determine the absolute quantum yield, the

experiment is calibrated by photolyzing a reference compound (e.g., HCl) with a well-known

quantum yield for producing the same fragment under identical conditions.[1]

Dynamics: By analyzing the shape of the LIF spectral line (Doppler profile), information

about the velocity and translational energy of the fragments can be obtained, providing

insight into the dissociation dynamics.
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Caption: Workflow for a Laser Flash Photolysis experiment.
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Conclusion
The photochemistry of chloromethane is a cornerstone of understanding natural ozone

regulation. Its tropospheric degradation via reaction with •OH radicals moderates its flux to the

stratosphere, where its photodissociation by UV light provides a significant source of ozone-

depleting chlorine. The primary photochemical event is the clean scission of the C-Cl bond with

a quantum yield of unity, a process that has been thoroughly characterized through

sophisticated experimental techniques. A comprehensive understanding of these fundamental

processes, supported by precise quantitative data, is essential for accurately modeling

atmospheric composition and predicting the future evolution of the stratospheric ozone layer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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